molecular formula C9H7FN4O2 B5709705 {[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea

{[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea

Cat. No.: B5709705
M. Wt: 222.18 g/mol
InChI Key: RLOPKKXUWBDRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea is a synthetic organic compound characterized by its unique structure, which includes a fluorinated indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea typically involves the reaction of 5-fluoroindole-2,3-dione with urea under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

{[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of hydroxy or amino derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

{[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of {[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: Shares the indole core but lacks the urea moiety.

    2-Oxoindoline: Similar structure but without the fluorine atom.

    Aminourea derivatives: Compounds with similar urea functionality but different aromatic systems.

Uniqueness

{[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea is unique due to the combination of its fluorinated indole core and urea functionality

Properties

IUPAC Name

(5-fluoro-2-hydroxy-1H-indol-3-yl)iminourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O2/c10-4-1-2-6-5(3-4)7(8(15)12-6)13-14-9(11)16/h1-3,12,15H,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOPKKXUWBDRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(N2)O)N=NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.